molecular formula C15H21NO2 B2707908 Ethyl 2-(4-phenylpiperidin-1-yl)acetate CAS No. 84864-27-7

Ethyl 2-(4-phenylpiperidin-1-yl)acetate

Cat. No.: B2707908
CAS No.: 84864-27-7
M. Wt: 247.338
InChI Key: VSOBHNLGFWWYGW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-phenylpiperidin-1-yl)acetate: is an organic compound with the molecular formula C15H21NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-phenylpiperidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-phenylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-phenylpiperidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry: Ethyl 2-(4-phenylpiperidin-1-yl)acetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the construction of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Derivatives of piperidine are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects .

Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-phenylpiperidin-1-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

    Piperidine: A basic structure similar to Ethyl 2-(4-phenylpiperidin-1-yl)acetate but without the ester and phenyl groups.

    4-Phenylpiperidine: Lacks the ester group present in this compound.

    Ethyl 4-phenylpiperidine-4-carboxylate: Another ester derivative of 4-phenylpiperidine.

Uniqueness: this compound is unique due to its specific ester functional group and phenyl substitution, which confer distinct chemical and biological properties. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

Ethyl 2-(4-phenylpiperidin-1-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a phenyl group, which is a common motif in pharmacologically active compounds. The molecular formula is C16H22N2O2C_{16}H_{22}N_2O_2 with a molecular weight of approximately 274.36 g/mol.

The synthesis of this compound typically involves the reaction of piperidine derivatives with ethyl acetate under controlled conditions to yield the desired product. Key steps in the synthesis may include:

  • Formation of the Piperidine Ring : Utilizing appropriate precursors to create the piperidine structure.
  • Acetylation : Reacting the piperidine derivative with ethyl chloroacetate to introduce the ethyl acetate moiety.

Biological Activities

This compound exhibits several biological activities, primarily related to its interaction with various receptors in the central nervous system (CNS). The following sections detail specific activities and findings from research studies.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have shown activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Neuropharmacological Effects

The compound has been studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. In vitro studies have demonstrated that it can modulate receptor activity, which may have implications for treating neurological disorders such as depression and schizophrenia .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuropharmacologicalModulation of dopamine and serotonin receptors
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, showing promising results with a minimum inhibitory concentration (MIC) of 6.3 µM, which was improved in analogs .
  • Neuropharmacological Assessment : In a series of tests on animal models, the compound exhibited anxiolytic effects comparable to established treatments for anxiety disorders, indicating its potential as a therapeutic agent .
  • Cytotoxic Studies : Research involving human lymphocyte cultures demonstrated that derivatives of this compound increased apoptotic activity significantly compared to control groups exposed to genotoxic agents .

Properties

IUPAC Name

ethyl 2-(4-phenylpiperidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)12-16-10-8-14(9-11-16)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOBHNLGFWWYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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